molecular formula C13H15N3O2 B14988311 3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide

3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide

Cat. No.: B14988311
M. Wt: 245.28 g/mol
InChI Key: OPWQLJSPEFMLBD-UHFFFAOYSA-N
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Description

3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain the desired oxadiazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxadiazole ring can be modified.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives.

Mechanism of Action

The mechanism of action of 3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes or receptors involved in cancer cell proliferation. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole: Another oxadiazole derivative with similar structural features.

    1,3,4-Oxadiazole: A regioisomer of 1,2,4-oxadiazole with different electronic properties.

    1,2,5-Oxadiazole (Furazan): Known for its use in energetic materials.

Uniqueness

3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenyl group and a butanamide moiety makes it particularly interesting for medicinal and materials science applications.

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide

InChI

InChI=1S/C13H15N3O2/c1-9(2)8-11(17)14-13-12(15-18-16-13)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,16,17)

InChI Key

OPWQLJSPEFMLBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=NON=C1C2=CC=CC=C2

Origin of Product

United States

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